7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the family of purine derivatives. Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes, including the formation of DNA and RNA. This compound, due to its structural uniqueness, holds significant interest for research in medicinal chemistry, biology, and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione typically involves the cyclization of suitable intermediates followed by functional group modifications. Starting from basic purine skeletons, the synthetic route involves:
Formation of the Isopropyl Group: : Introduction of the isopropyl group at position 7 usually involves Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Methyl Group Introduction: : Methylation at position 3 can be achieved through methyl halide reagents, such as methyl iodide, under basic conditions, like potassium carbonate in acetone.
Thioether Formation: : The phenethylthio group at position 8 can be incorporated via a substitution reaction involving a thiol reagent, such as phenethylthiol, and an appropriate leaving group on the purine ring.
Industrial Production Methods
Industrial production methods often scale up these laboratory synthesis routes with optimizations for cost-effectiveness and yield. They may involve continuous flow reactions, advanced catalytic systems, and high-throughput synthesis techniques to meet the demand for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at sulfur-containing sites, using reagents like hydrogen peroxide or peracids, leading to sulfoxides or sulfones.
Reduction: : Reduction of the compound, particularly at the carbonyl positions, can be achieved using agents like lithium aluminum hydride, resulting in corresponding alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the purine ring, particularly where halogen or other leaving groups are present.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, thiol reagents, organometallic reagents.
Major Products Formed
The major products of these reactions include oxidized derivatives, reduced forms with alcohol groups, and various substituted purine analogs with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione serves as a valuable precursor for the synthesis of more complex purine derivatives. Its reactivity profile provides insights into the behavior of purine-based compounds, aiding in the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential interactions with biomolecules, such as enzymes and receptors, offering insights into cellular processes and potential therapeutic applications.
Medicine
In medicinal research, derivatives of this compound are explored for their potential as antiviral, anticancer, and anti-inflammatory agents, given the structural similarities to biologically active purines.
Industry
Industrially, this compound finds applications in the development of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione involves interactions with specific molecular targets, such as purine-binding proteins and enzymes. These interactions may modulate biochemical pathways, influencing cellular functions such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-isopropyl-3-methyl-8-thio-1H-purine-2,6(3H,7H)-dione: : Similar structure but lacks the phenethyl substitution, affecting its biological and chemical properties.
7-methyl-3-isopropyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione: : Positional isomers with variations in chemical reactivity and biological activity.
8-phenethylthio-1H-purine-2,6-dione: : Simpler derivative without the isopropyl and methyl groups, offering a different interaction profile with biological targets.
Uniqueness
The uniqueness of 7-isopropyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities, distinguishing it from other purine derivatives.
This article provides a comprehensive overview of the compound, its synthetic methods, reactions, scientific applications, and its distinct place among similar purine-based molecules. Hope you find this deep dive into the world of purine chemistry fascinating!
Properties
IUPAC Name |
3-methyl-8-(2-phenylethylsulfanyl)-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)21-13-14(20(3)16(23)19-15(13)22)18-17(21)24-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNQZZZHIUOMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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